molecular formula C8H13NO3 B1598622 Isatinecine CAS No. 6870-33-3

Isatinecine

Cat. No.: B1598622
CAS No.: 6870-33-3
M. Wt: 171.19 g/mol
InChI Key: VUMAFSXBFDKENO-IWSPIJDZSA-N
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Description

The compound "(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol" is a pyrrolizinium derivative characterized by a bicyclic structure containing a positively charged nitrogen atom (pyrrolizinium core). Key functional groups include a hydroxymethyl (-CH2OH) substituent at position 7, a hydroxyl (-OH) group at position 1, and an oxide (-O⁻) at position 4.

Properties

CAS No.

6870-33-3

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(1R,4S,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol

InChI

InChI=1S/C8H13NO3/c10-5-6-1-3-9(12)4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-,9-/m1/s1

InChI Key

VUMAFSXBFDKENO-IWSPIJDZSA-N

Isomeric SMILES

C1C[N@@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-]

Canonical SMILES

C1C[N+]2(CC=C(C2C1O)CO)[O-]

Origin of Product

United States

Biological Activity

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol, commonly referred to as Retronecine N-oxide (CAS No. 6870-33-3), is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Melting Point214-215 °C (decomp)
pKa13.66 ± 0.40 (Predicted)

Retronecine N-oxide exhibits various biological activities that can be attributed to its structural characteristics. The compound has been shown to interact with several biological targets, including:

  • Antimicrobial Activity : Studies indicate that Retronecine N-oxide possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell walls and interference with metabolic pathways.
  • Cytotoxic Effects : Research has demonstrated that Retronecine N-oxide can induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
  • Neuroprotective Properties : Emerging evidence suggests that Retronecine N-oxide may offer neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have explored the biological effects of Retronecine N-oxide:

  • Antimicrobial Study :
    • Objective : To evaluate the antibacterial efficacy of Retronecine N-oxide against Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : An IC50 value of 15 µM was observed, demonstrating potent cytotoxicity and potential as an anticancer agent.
  • Neuroprotection Research :
    • Objective : To investigate the protective effects against oxidative stress in SH-SY5Y neuroblastoma cells.
    • : Retronecine N-oxide reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Pharmacological Applications

Given its diverse biological activities, Retronecine N-oxide holds promise for various therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics, particularly against resistant strains.
  • Cancer Therapy : The cytotoxicity against cancer cells suggests potential use in chemotherapeutic formulations.
  • Neurodegenerative Disease Treatment : Its neuroprotective effects may be beneficial in treating conditions like Alzheimer's and Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds from Evidence

Structural and Functional Group Comparison

Target Compound
  • Core : Pyrrolizinium (bicyclic, nitrogen-containing, positively charged).
  • Substituents : Hydroxymethyl, hydroxyl, oxide.
  • Charge : Cationic (+1 charge on nitrogen).
Preparation 4i and 4j ()
  • Core: Pyrimidinone (4i) and pyrazol-3-one (4j), both monocyclic heterocycles.
  • Substituents : Coumarin (fluorescent moiety), tetrazole (nitrogen-rich), phenyl, and thioxo groups.
  • Charge : Neutral.
  • Key Differences : Unlike the target compound, these lack fused bicyclic systems and cationic charges. The coumarin group in 4i/4j may confer fluorescence or binding properties absent in the target .
Patent Compound ()
  • Core : Pyrrolo[2,1-f][1,2,4]triazin fused with piperidine.
  • Substituents: Methoxyphenyl, amino, and methyl groups.
  • Charge : Neutral.
  • Key Differences : The patent compound features a larger fused triazin-piperidine system, optimized for kinase inhibition, unlike the simpler pyrrolizinium core of the target .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Preparation 4i/4j () Patent Compound ()
Core Structure Pyrrolizinium (bicyclic) Pyrimidinone/Pyrazol-3-one (monocyclic) Pyrrolo-triazin-piperidine (fused)
Key Substituents Hydroxymethyl, hydroxyl, oxide Coumarin, tetrazole, phenyl, thioxo Methoxyphenyl, amino, methyl
Charge +1 Neutral Neutral
Synthetic Focus Not specified Multi-step heterocyclic coupling Crystalline form optimization
Potential Applications Unknown (speculative: drug delivery) Antimicrobial/anticancer agents Kinase inhibition (cancer therapy)
Reference N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isatinecine
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